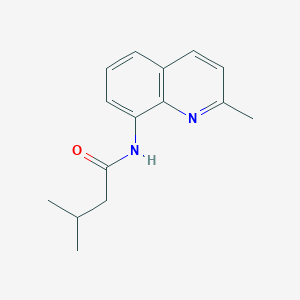![molecular formula C20H24N2O3 B243806 N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B243806.png)
N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide is a chemical compound that belongs to the class of drugs known as selective androgen receptor modulators (SARMs). It is also known by its chemical name Ostarine. Ostarine has been developed as a potential treatment for various medical conditions such as muscle wasting, osteoporosis, and androgen deficiency.
Mecanismo De Acción
Ostarine works by selectively binding to androgen receptors in the body, which are responsible for regulating the growth and maintenance of muscle tissue. By binding to these receptors, Ostarine can stimulate muscle growth and prevent muscle wasting. Unlike traditional anabolic steroids, Ostarine does not have a significant impact on other tissues in the body, such as the prostate and liver.
Biochemical and Physiological Effects:
Ostarine has been shown to have a number of biochemical and physiological effects in the body. It can increase muscle mass and strength, improve bone density, and enhance physical performance. Ostarine has also been shown to have a positive effect on lipid metabolism, reducing levels of LDL cholesterol and triglycerides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ostarine in lab experiments is its selectivity for androgen receptors. This allows researchers to study the effects of androgen receptor activation specifically, without the unwanted side effects of traditional anabolic steroids. However, one limitation of using Ostarine is its relatively short half-life, which can make it difficult to maintain consistent levels in the body over time.
Direcciones Futuras
There are several potential future directions for research on Ostarine. One area of interest is its potential use in the treatment of age-related muscle loss and frailty. Ostarine may also have applications in the treatment of other medical conditions, such as sarcopenia and cachexia. Additionally, further research is needed to better understand the long-term effects of Ostarine use, particularly in athletes and bodybuilders.
Métodos De Síntesis
The synthesis of Ostarine involves several steps, starting with the reaction of 2,3-dimethylphenol with acetyl chloride to form 2,3-dimethylphenyl acetate. The resulting product is then reacted with 4-aminophenol to produce 4-{[(2,3-dimethylphenoxy)acetyl]amino}phenol. This intermediate is then reacted with 2-methylpropanoyl chloride to form the final product, N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide.
Aplicaciones Científicas De Investigación
Ostarine has been studied extensively for its potential therapeutic uses. It has shown promising results in clinical trials for the treatment of muscle wasting in cancer patients, osteoporosis, and androgen deficiency. Ostarine has also been investigated for its potential use in improving physical performance and body composition in athletes and bodybuilders.
Propiedades
Fórmula molecular |
C20H24N2O3 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
N-[4-[[2-(2,3-dimethylphenoxy)acetyl]amino]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C20H24N2O3/c1-13(2)20(24)22-17-10-8-16(9-11-17)21-19(23)12-25-18-7-5-6-14(3)15(18)4/h5-11,13H,12H2,1-4H3,(H,21,23)(H,22,24) |
Clave InChI |
VEMUXGVCAWWWGQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C(C)C)C |
SMILES canónico |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2,2-dimethylpropanamide](/img/structure/B243724.png)

![4-Ethyl 2-methyl 5-[(2,2-dimethylpropanoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B243729.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B243730.png)
![2-chloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B243732.png)
![4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243733.png)
![3,5-dimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243734.png)
![N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243735.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide](/img/structure/B243736.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243739.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B243740.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243743.png)
![N-{3-[(3,5-dichloro-4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B243744.png)
